Enantiomeric Purity: (R)-Isomer Versus (S)-Isomer Supplier Specifications
The (R)-enantiomer (CAS 2331211-38-0) is supplied at ≥95% purity by AK Scientific, while the (S)-enantiomer (CAS 2331211-53-9) is specified at ≥97% by MolCore, and the (R)-hydrochloride salt reaches ≥98% purity from ChemScene . The defined (R) configuration ensures consistent stereochemical identity, whereas racemic or mixed batches introduce variable enantiomeric ratios that confound SAR interpretation and biological assay reproducibility [1]. For context, patent literature on isoindolinone derivatives establishes enantiomeric excess (ee) >90% as the minimum threshold for pharmaceutical development, making the availability of well-characterized single enantiomers with documented purity a procurement-critical parameter [2].
Comparator: (S)-enantiomer ≥97%; racemate unspecified ee
| Evidence Dimension | Supplier-certified purity of free base enantiomers |
|---|---|
| Target Compound Data | ≥95% (R)-enantiomer; ≥98% (R)-hydrochloride salt |
| Comparator Or Baseline | (S)-enantiomer: ≥97% (MolCore); Racemic mixtures: unspecified ee |
| Quantified Difference | (R)-hydrochloride salt offers 1-3% higher certified purity vs free base; single enantiomer vs undefined racemate |
| Conditions | Commercial supplier certificates of analysis (CoA); purity determined by HPLC or equivalent |
Why This Matters
Procurement of a single, defined enantiomer with documented purity eliminates the ambiguity of racemic or mixed batches, directly reducing the risk of irreproducible biological data in chiral-sensitive assays.
- [1] Bellioti TR, et al. Isoindolinone enantiomers having affinity for the dopamine D4 receptor. Bioorg Med Chem Lett. 1998;8(12):1499-1502. Demonstrated enantiomer-specific receptor pharmacology in isoindolinone class. View Source
- [2] Universita' Degli Studi Di Salerno, WO2016178140A1. Isoindolinones, processes for the production of chiral derivatives. Claims enantiomeric purity ee >90% as required for pharmaceutical isoindolinone derivatives. View Source
